

# A Technical Guide to the Spectroscopic Data of 2-Chlorobutyric Acid

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## Compound of Interest

Compound Name: 2-Chlorobutyric acid

Cat. No.: B1581645

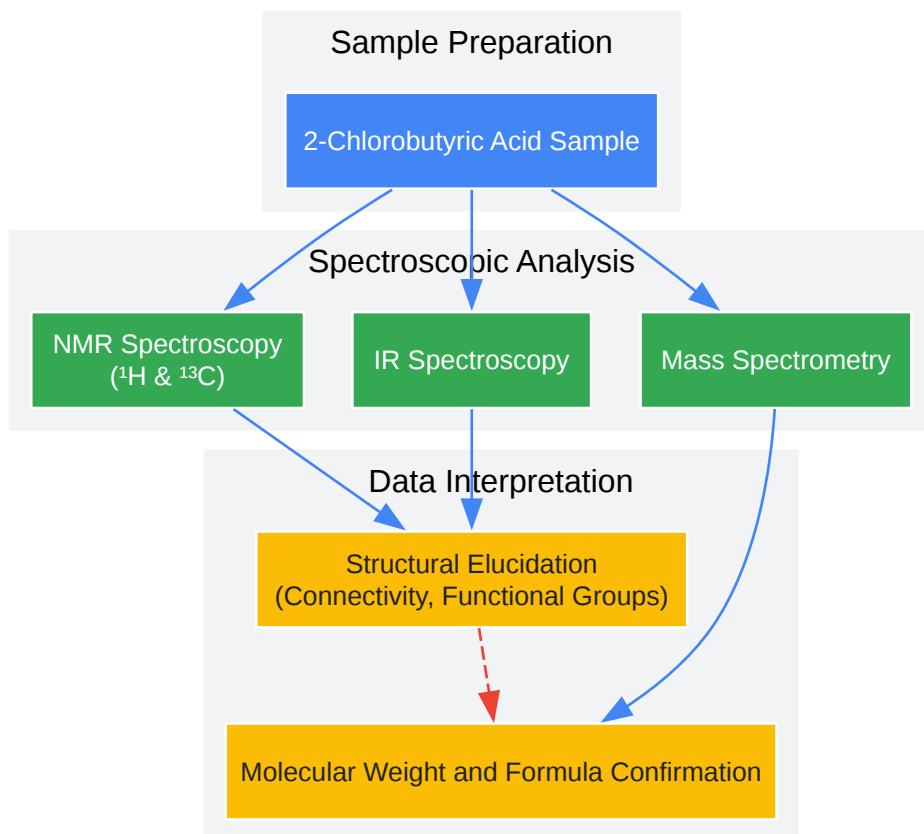
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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-chlorobutyric acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

## Molecular Structure and Spectroscopic Overview

**2-Chlorobutyric acid** is a halogenated carboxylic acid with the chemical formula  $C_4H_7ClO_2$ . Its structure consists of a four-carbon butyric acid backbone with a chlorine atom at the alpha (C2) position. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. The following sections detail the expected and reported data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses.

A logical workflow for the complete spectroscopic characterization of **2-chlorobutyric acid** is outlined below. This process ensures a systematic approach, starting from structural elucidation using NMR and IR and confirming the molecular weight and fragmentation pattern with MS.



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**Caption:** Workflow for the spectroscopic characterization of **2-Chlorobutyric acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-chlorobutyric acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide key structural information.

The <sup>1</sup>H NMR spectrum of **2-chlorobutyric acid** is characterized by signals corresponding to the carboxylic acid proton, the methine proton at the chlorinated carbon, the methylene protons, and the terminal methyl protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often between 10 and 13 ppm, due to hydrogen bonding.<sup>[1][2][3]</sup>

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	Broad Singlet	1H
H-2 (-CHCl)	4.2 - 4.4	Triplet (t)	1H
H-3 (-CH <sub>2</sub> -)	1.9 - 2.2	Multiplet (m)	2H
H-4 (-CH <sub>3</sub> )	1.0 - 1.2	Triplet (t)	3H

Note: Predicted chemical shifts are based on general principles for carboxylic acids and halogenated alkanes. Actual values may vary depending on the solvent and concentration.

In the <sup>13</sup>C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-185 ppm.[2][4][5] The carbon atom bonded to the electronegative chlorine atom (C-2) also shows a significant downfield shift.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (-COOH)	170 - 175
C-2 (-CHCl)	55 - 65
C-3 (-CH <sub>2</sub> -)	25 - 35
C-4 (-CH <sub>3</sub> )	10 - 15

Note: These are estimated chemical shift ranges. Specific data can be found in spectral databases such as ChemicalBook and PubChem.[6][7]

A standard protocol for acquiring NMR spectra of **2-chlorobutyric acid** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-chlorobutyric acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved; gentle vortexing can be applied. Transfer the solution to a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
- $^{13}\text{C}$  NMR Acquisition: Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-chlorobutyric acid** is dominated by absorptions from the carboxylic acid group.

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which is a result of hydrogen bonding between molecules, often forming dimers.[4][8][9] This broad absorption typically spans from 2500 to 3300  $\text{cm}^{-1}$ . The carbonyl (C=O) stretch is also very prominent and strong. The presence of an electron-withdrawing halogen on the alpha-carbon generally increases the frequency of the C=O stretch.[9]

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Strong, Very Broad
C-H stretch (Alkyl)	2850 - 3000	Medium, Sharp (often superimposed on O-H)
C=O stretch (Carbonyl)	1710 - 1760	Strong, Sharp
C-O stretch	1210 - 1320	Medium
O-H bend	910 - 950	Medium, Broad
C-Cl stretch	600 - 800	Medium to Weak

Note: Data is consistent with spectra available from the NIST Chemistry WebBook.[\[10\]](#)[\[11\]](#)[\[12\]](#)

The following protocol can be used for acquiring an IR spectrum of **2-chlorobutyric acid**:

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid **2-chlorobutyric acid** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.
- Sample Preparation (Capillary Film): Alternatively, place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

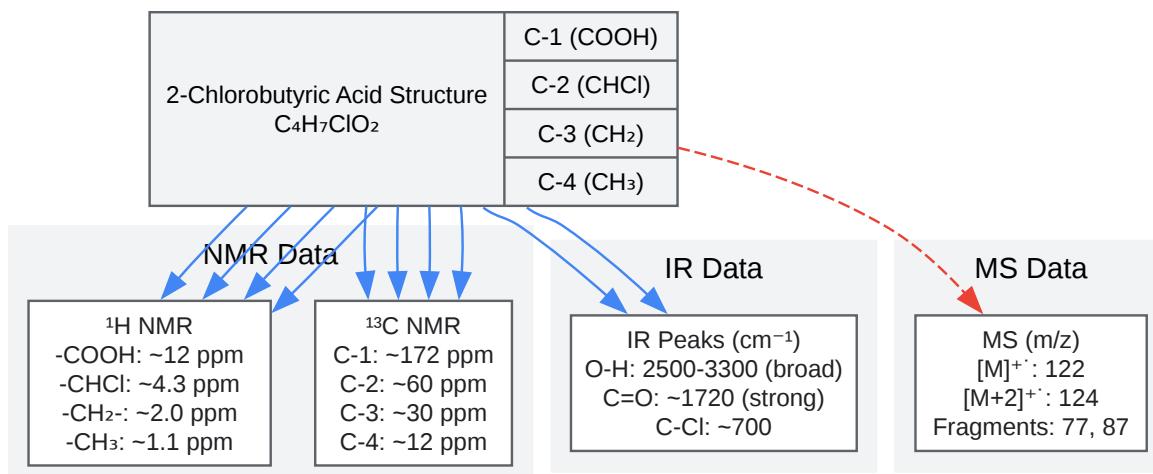
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

The electron ionization (EI) mass spectrum of **2-chlorobutyric acid** will show a molecular ion peak ( $M^{+ \cdot}$ ). A key feature for chlorine-containing compounds is the presence of an  $M+2$  peak, which is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the  $^{37}\text{Cl}$  isotope relative to the  $^{35}\text{Cl}$  isotope.[13] The molecular weight of **2-chlorobutyric acid** is 122.55 g/mol .[7][10][14]

m/z (Mass-to-Charge Ratio)	Assignment	Notes
122	$[M]^{+ \cdot}$ (with $^{35}\text{Cl}$ )	Molecular ion
124	$[M+2]^{+ \cdot}$ (with $^{37}\text{Cl}$ )	Isotope peak, ~1/3 intensity of m/z 122
77	$[M - \text{COOH}]^{+}$	Loss of the carboxyl group
87	$[M - \text{Cl}]^{+}$	Loss of a chlorine radical

Note: The fragmentation pattern can be complex. The values are based on the NIST mass spectrum for 2-chlorobutanoic acid.[14][15]

The relationship between the molecular structure and the expected key spectral features is visualized in the diagram below.



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**Caption:** Correlation of **2-Chlorobutyric Acid** structure with key spectroscopic data.

A common method for analyzing a volatile compound like **2-chlorobutyric acid** is Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation: Prepare a dilute solution of **2-chlorobutyric acid** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. Derivatization (e.g., esterification) may be necessary to improve volatility and chromatographic peak shape.
- Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A capillary column suitable for polar analytes (e.g., a wax-based or a mid-polarity column) should be used.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 250 °C.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 amu).
  - Source Temperature: 230 °C.[16]
- Data Analysis: Identify the peak corresponding to **2-chlorobutyric acid** in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion, the characteristic chlorine isotope pattern, and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

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